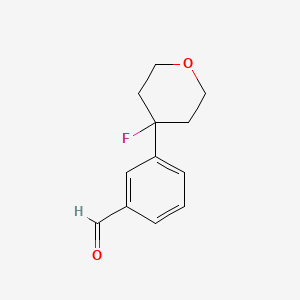

3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Oxa Diels–Alder Reaction

A study reported an unusual tandem sequence involving the oxa Diels–Alder reaction with benzaldehydes, leading to the formation of penta-2,4-dien-1-ones. This reaction demonstrated the influence of substituents on benzaldehyde on the reaction course, where electron-donating groups retarded the reaction, while electron-withdrawing groups favored it, highlighting the electron demand pathway of the reaction (Khatri & Samant, 2015).

Reactions of Fluorine-containing Esters

Research on fluorine-containing 3-oxo esters reacting with aldehydes to form various compounds under different conditions illustrates the versatility of these reactions in synthesizing fluorinated compounds, which are valuable in medicinal chemistry and material sciences (Pryadeina et al., 2002).

Catalytic Synthesis of Tetrahydrobenzo[b]pyrans

A study utilized ZnO-beta zeolite as a catalyst for the one-pot three-component synthesis of 4H-Benzo[b]pyrans, showcasing an approach to synthesize these compounds efficiently. This highlights the application of catalysis in facilitating complex reactions, contributing to green chemistry by reducing reaction times and enhancing yields (Katkar et al., 2011).

Ytterbium(III) Catalyzed Synthesis in a Fluorous Biphase System

The use of ytterbium(III) bis(perfluorooctanesulfonyl)imide as a catalyst in fluorous biphase systems for the synthesis of 4H-benzo[b]pyran derivatives underlines the development of novel catalytic systems that simplify the recovery and reuse of the catalyst, thus enhancing the sustainability of the chemical synthesis process (Hong & Cai, 2010).

Synthesis of Fluorophores

A study on the synthesis of pyrenoimidazolyl-benzaldehyde fluorophores and their sensing function for fluoride anions explores the intersection of organic synthesis and analytical applications. These compounds' interactions with fluoride ions in solvents demonstrated significant colorimetric responses, showing potential for developing new sensors (Tabasi et al., 2018).

Safety and Hazards

作用機序

Target of Action

The primary target of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde acts as an effective selective KOR antagonist . It interacts with KORs, blocking their activity and preventing the normal action of endogenous ligands .

Biochemical Pathways

Given its role as a kor antagonist, it likely impacts pathways involving opioid signaling .

Pharmacokinetics

The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties influence the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

As a kor antagonist, it likely reduces the activity of kors, potentially alleviating symptoms of conditions like migraines and stress-related emotional disorders .

特性

IUPAC Name |

3-(4-fluorooxan-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-12(4-6-15-7-5-12)11-3-1-2-10(8-11)9-14/h1-3,8-9H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAPKIGZRUTKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC(=C2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)

![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2439484.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![4-{5-[(Dimethylamino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2439491.png)

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)